4-Methoxy-3-oxobutanoic acid
Description
4-Methoxy-3-oxobutanoic acid (CAS: 1197231-80-3) is a β-keto acid derivative characterized by a methoxy group at the C4 position and a ketone at C2. Its molecular formula is C₅H₈O₄, with a molecular weight of 132.12 g/mol. This compound has been utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and esters. Its synthesis often involves esterification or hydrolysis of derivatives like methyl 4-methoxy-3-oxobutanoate (CAS: 68665-45-2), which remains accessible .
Properties
CAS No. |
68665-45-2 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4-methoxy-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-9-3-4(6)2-5(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
IKGGFUSHTLTYIT-UHFFFAOYSA-N |
SMILES |
COCC(=O)CC(=O)O |
Canonical SMILES |
COCC(=O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives
Methyl 4-Methoxy-3-oxobutanoate (CAS: 68665-45-2)
- Structure: Methyl ester of 4-methoxy-3-oxobutanoic acid.
- Key Differences :
- Synthesis: Produced via acid-catalyzed esterification of this compound, achieving yields >90% under optimized conditions .
Ethyl 4,4-Diethoxy-3-oxobutanoate (CAS: 10495-09-7)
- Structure : Contains two ethoxy groups at C4 and a ketone at C3.
- Key Differences: Enhanced stability due to steric protection of the ketone group by ethoxy substituents. Used in Claisen condensations to form γ-diketones, unlike this compound, which undergoes decarboxylation under similar conditions .
Substituted Phenyl Derivatives
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic Acid (CAS: 39496-87-2)
- Structure : Aryl-substituted derivative with a chloro-methoxyphenyl group at C4.
- Key Differences: The aromatic ring introduces π-π stacking interactions, increasing melting point (>200°C vs. ~120°C for this compound). Applications in medicinal chemistry as a precursor for anti-inflammatory agents .
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic Acid (CAS: 1283572-13-3)
- Structure : Bromine and methyl substituents enhance steric bulk.
- Key Differences: Bromine improves electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions. Lower solubility in polar solvents compared to non-halogenated analogs .
Cyclic and Branched Analogs
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS: 1340349-50-9)
- Structure : Cyclobutane ring fused with the β-keto acid moiety.
- Key Differences :
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic Acid (CAS: 143731-19-5)
- Structure : Branched alkyl groups at C2 and C3.
- Key Differences: Steric hindrance from methyl groups slows enolization, making it less reactive in keto-enol tautomerism compared to this compound. Used in asymmetric synthesis of chiral alcohols .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | 1197231-80-3 | C₅H₈O₄ | 132.12 | ~120 (dec.) | Organic synthesis |
| Methyl 4-methoxy-3-oxobutanoate | 68665-45-2 | C₆H₁₀O₄ | 146.14 | <25 (liquid) | Pharmaceutical intermediates |
| 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid | 39496-87-2 | C₁₁H₁₁ClO₄ | 242.65 | >200 | Anti-inflammatory agents |
| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | 1340349-50-9 | C₁₂H₁₂O₄ | 220.22 | 230–235 | Chiral catalyst synthesis |
Table 2: Reactivity Comparison
| Compound | Reactivity in Nucleophilic Additions | Stability to Decarboxylation | Preferred Solvents |
|---|---|---|---|
| This compound | Moderate | Low (decarboxylates at 80°C) | Polar aprotic (DMF, DMSO) |
| Methyl 4-methoxy-3-oxobutanoate | High | High | THF, Dichloromethane |
| Ethyl 4,4-diethoxy-3-oxobutanoate | Low (steric hindrance) | Moderate | Ethanol, Toluene |
Critical Analysis of Research Findings
- Synthetic Accessibility: Ester derivatives (e.g., methyl 4-methoxy-3-oxobutanoate) are more synthetically tractable than the parent acid, which faces discontinuation challenges .
- Safety Profiles: Substituted phenyl derivatives require stringent safety protocols (e.g., P201, P202) due to halogenated byproducts, unlike non-halogenated analogs .
- Structural Influence on Reactivity : Cyclic and branched analogs exhibit reduced reactivity in tautomerism but offer enhanced thermal stability, broadening their utility in high-temperature reactions .
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-3-oxobutanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer: A common approach involves Michael-type addition reactions , where thioglycolic acid reacts with α,β-unsaturated carbonyl precursors under controlled conditions (e.g., anhydrous solvents, room temperature, and catalytic bases) . For derivatives like 4-aryl-4-oxobutanoic acids, Friedel-Crafts acylation using maleic anhydride and aromatic substrates is effective . Yield optimization requires adjusting solvent polarity (e.g., dichloromethane), temperature (20–40°C), and stoichiometric ratios of reagents. Purification via flash chromatography (using silica gel and gradient elution) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies the methoxy group (δ ~3.3–3.5 ppm for ¹H; δ ~50–55 ppm for ¹³C) and the ketone/acid functionalities .
- 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations, critical for confirming stereochemistry .
- X-Ray Crystallography:
The SHELX software suite (e.g., SHELXL for refinement) resolves crystal structures, particularly for assessing bond angles and intermolecular interactions in solid-state studies . - Mass Spectrometry (HRMS):
High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic products .
Q. How can researchers assess the purity of this compound derivatives?
- Methodological Answer:
- HPLC/GC: Reverse-phase HPLC with UV detection (λ = 210–280 nm) or GC-MS with polar columns (e.g., DB-5) quantifies impurities .
- Melting Point Analysis: Sharp melting ranges (±1°C) indicate purity, though this is less reliable for hygroscopic compounds.
- Elemental Analysis: Matches experimental vs. theoretical C/H/O ratios to confirm stoichiometric integrity .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer:
- Comparative Bioassays: Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Purity Reassessment: Impurities (e.g., unreacted starting materials) may skew results; re-analyze compounds via HPLC/NMR .
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to biological targets, cross-referencing with experimental IC₅₀ values .
Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?
- Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce enantioselectivity during ketone functionalization .
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Dynamic Kinetic Resolution: Combine racemization and selective crystallization to favor desired stereoisomers .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?
- Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models transition states, revealing how the methoxy group stabilizes intermediates via resonance .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- In Situ IR Spectroscopy: Monitors carbonyl stretching frequencies (ν ~1700 cm⁻¹) to track ketone activation during reactions .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodological Answer:
- Quantitative Structure-Property Relationships (QSPR): Train models on datasets (e.g., PubChem) to predict logP, solubility, and pKa .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER software evaluates conformational stability in aqueous vs. lipid environments .
- ADMET Prediction: SwissADME or pkCSM platforms forecast absorption/distribution profiles for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
